Bis(4-methoxybenzyl)amine hydrochloride

Analytical Chemistry Process Chemistry Formulation

Replace unstable freebase liquids or incorrect benzylamine analogs with a defined, solid hydrochloride salt of bis(4-methoxybenzyl)amine. This exact scaffold is specified in patented routes to Mcl-1, farnesyltransferase, and RSV antivirals. - **Precise Stoichiometry**: Crystalline solid vs. moisture-sensitive freebase liquid. - **Patented Applicability**: Direct precursor for sulfonamide formation in Mcl-1 inhibitor WO-2021147947-A1. - **Supply Security**: Stable solid for anhydrous reactions; eliminates inert atmosphere weighing.

Molecular Formula C16H20ClNO2
Molecular Weight 293.79 g/mol
CAS No. 854391-95-0
Cat. No. B3022555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methoxybenzyl)amine hydrochloride
CAS854391-95-0
Molecular FormulaC16H20ClNO2
Molecular Weight293.79 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl
InChIInChI=1S/C16H19NO2.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
InChIKeyBZIDDCTZNYMKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methoxybenzyl)amine Hydrochloride | Secondary Amine Salt for Pharmaceutical Synthesis


Bis(4-methoxybenzyl)amine hydrochloride (CAS 854391-95-0) is the hydrochloride salt of a secondary amine bearing two para-methoxybenzyl (PMB) substituents, with molecular formula C₁₆H₂₀ClNO₂ and molecular weight 293.79 g/mol . This crystalline solid offers a defined stoichiometry and handling profile distinct from its freebase analog (CAS 17061-62-0), and its dual PMB architecture imparts calculated lipophilicity values (XLogP3 ~2.7 for the freebase) that differentiate it from simpler benzylamine derivatives [1].

1 Anhydrous synthesis-ready hydrochloride salt; solid form enables precise stoichiometric dispensing
2 Dual PMB architecture supports specific pharmacophore construction (e.g., Mcl-1, RSV inhibitors)
3 Higher calculated lipophilicity versus mono-substituted benzylamines may favor CNS-tool compound design

Bis(4-methoxybenzyl)amine Hydrochloride: Architecture vs. Analogs


Generic substitution with other secondary benzylamines or primary amine analogs (e.g., 4-methoxybenzylamine, CAS 2393-23-9) is inadvisable because the presence of two symmetrical para-methoxybenzyl groups fundamentally alters the electronic environment at the nitrogen center and the compound's behavior as a synthetic building block . The bis(4-methoxybenzyl) scaffold serves as a specific precursor in patented routes to Mcl-1 inhibitors, farnesyltransferase inhibitors, and RSV antivirals via reactions such as sulfonamide formation, where a single 4-methoxybenzyl group would yield a structurally and functionally distinct product . Furthermore, the hydrochloride salt form provides a defined, stable solid for precise stoichiometric control in anhydrous reactions, in contrast to the freebase liquid, which may require inert atmosphere handling due to its amine character .

Mono-methoxybenzyl analogs cannot replicate the symmetrical bis(4-methoxybenzyl) architecture required for patented pharmacophores.
Freebase liquid (CAS 17061-62-0) may demand inert-atmosphere handling and offers less stoichiometric precision than the hydrochloride solid.
Electronic and steric differences between bis- vs. mono-substituted amines may alter sulfonamide formation and downstream reactivity.

Bis(4-methoxybenzyl)amine Hydrochloride: Quantitative Comparison Data


Salt vs. Freebase: Solid Form and Handling Advantages

Bis(4-methoxybenzyl)amine hydrochloride is a crystalline solid with a defined melting point range of 243–245°C, whereas the freebase (CAS 17061-62-0) is a liquid at ambient conditions (melting point 35–37°C) . This physical state differentiation is critical for weighing accuracy, handling, and storage in research and manufacturing settings.

Salt vs. freebase form
Head-to-head
Solid hydrochloride (m.p. 243–245 °C) vs. liquid freebase (m.p. 35–37 °C); ~208 °C melting point elevation.
Supports precise gravimetric dispensing and reduced volatility losses.
Crystalline solid; improves stoichiometric control in anhydrous steps.
Analytical Chemistry Process Chemistry Formulation

Enhanced Lipophilicity from Dual Methoxybenzyl Groups

The freebase form of bis(4-methoxybenzyl)amine exhibits a consensus Log Pₒ/w of 2.67 (average of five prediction methods) and an XLogP3 value of 2.7, reflecting a substantial increase in lipophilicity conferred by the dual para-methoxybenzyl substitution [1]. In contrast, the primary amine analog 4-methoxybenzylamine (CAS 2393-23-9) has a predicted XLogP3 of approximately 0.86, a difference of nearly two log units [2].

Lipophilicity comparison
Reported
Consensus Log P 2.67 (XLogP3 2.7) vs. 4-methoxybenzylamine XLogP3 ~0.86; ~1.8 log unit difference.
Higher lipophilicity may support CNS-permeability study design.
In silico predictions; experimental confirmation advised.
Medicinal Chemistry Drug Design Physicochemical Properties

One-Pot Reductive Amination Synthesis

The synthesis of the freebase bis(4-methoxybenzyl)amine is accomplished by reductive amination of 4-methoxybenzaldehyde (411 mmol) with 4-methoxybenzylamine (411 mmol) in toluene, employing a Dean-Stark trap for azeotropic water removal, followed by reduction . This direct condensation-elimination-reduction sequence yields the symmetrical secondary amine scaffold in a single operation. The hydrochloride salt is subsequently prepared by treatment with HCl.

One-pot reductive amination
Data to verify
1:1 aldehyde:amine in toluene with Dean‑Stark water removal; convergent preparation of symmetrical secondary amine.
Reported synthetic route; step-count advantage over sequential alkylation.
Reducing agent and detailed conditions not fully specified in available fragment.
Synthetic Methodology Process Chemistry Amine Synthesis

Bis(4-methoxybenzyl)amine Hydrochloride: Research & Industrial Applications


Mcl-1 and Farnesyltransferase Inhibitor Synthesis

The secondary amine scaffold of bis(4-methoxybenzyl)amine is specifically cited as a reagent in the synthesis and biological evaluation of pentanedioc acid derivatives as farnesyltransferase inhibitors and in the preparation of (heteroarylamino)triazolamines as antiviral agents targeting HCV infection . Furthermore, patented routes to spiro-sulfonimidamide derivatives as Mcl-1 inhibitors utilize this amine building block . The hydrochloride salt provides a convenient, solid form for precise weighing in these reactions, which often employ sulfonyl chlorides under anhydrous conditions [1].

RSV Inhibitor Scaffold Construction

This compound serves as a key intermediate in the synthesis of respiratory syncytial virus (RSV) inhibitors, as documented in patent literature (WO-2021147947-A1, CN-113149977-A) . The specific bis(4-methoxybenzyl) architecture is integral to the pharmacophore of these agents; substitution with a mono-methoxybenzyl analog would not recapitulate the requisite structural features for target engagement.

Mixed-Valent Systems & Charge Transfer Materials

The freebase form, bis(4-methoxybenzyl)amine, has been employed in fundamental research investigating electronic coupling between amine redox sites bridged by metal-chelating 2,2'-bipyridines and in highly twisted triarylamines for photoinduced intramolecular charge transfer . The symmetrical, electron-rich nature of the bis(4-methoxybenzyl)amine moiety makes it a valuable donor component in the construction of functional organic materials, where the solid hydrochloride salt may serve as a convenient storage form prior to neutralization.

Application
Selection Property
Validation Focus
Mcl-1 / farnesyltransferase inhibitor synthesis
Dual PMB building block architecture
Pharmacophore-specific incorporation verification
RSV inhibitor scaffold construction
Bis(4-methoxybenzyl) core requirement
Structural integrity in target engagement assays
Mixed-valent / charge-transfer materials
Electron-rich symmetrical donor moiety
Electronic coupling and charge transfer characterization

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